molecular formula C10H12FNO4 B3027171 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene CAS No. 1233958-94-5

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Cat. No.: B3027171
CAS No.: 1233958-94-5
M. Wt: 229.20
InChI Key: IXSGKDOHZWMOTF-UHFFFAOYSA-N
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Description

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H12FNO4 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, a fluoro group at the fourth position, and a 3-methoxypropoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene typically involves the following steps:

    Nitration: The starting material, 4-fluorophenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Etherification: The nitro-substituted fluorophenol is then subjected to etherification with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This step introduces the 3-methoxypropoxy group at the para position relative to the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-Fluoro-1-(3-methoxypropoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as a precursor in drug synthesis, its mechanism of action would be related to the biological activity of the final drug molecule. The nitro group can participate in redox reactions, while the fluoro and methoxypropoxy groups can influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-(3-methoxypropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    4-Fluoro-1-(3-methoxypropoxy)-2-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a fluoro group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSGKDOHZWMOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256319
Record name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-94-5
Record name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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